An In-depth Technical Guide to (2-Amino-2-methylcyclopentyl)methanol: A Structural Isomer
An In-depth Technical Guide to (2-Amino-2-methylcyclopentyl)methanol: A Structural Isomer
A Note to the Researcher: Initial comprehensive searches for the chemical structure and properties of "(2-Amino-5-methylcyclopentyl)methanol" did not yield specific data in established chemical databases. This suggests the compound is not widely synthesized or characterized. However, substantial information is available for a closely related structural isomer, (2-Amino-2-methylcyclopentyl)methanol , in which the amino and methyl groups are geminally substituted at the C2 position. This guide, therefore, focuses on this well-documented analog, specifically cis-(2-Amino-2-methylcyclopentyl)methanol, to provide relevant and actionable insights for drug development and research professionals.
Introduction: The Strategic Value of Cyclic 1,2-Amino Alcohols
Chiral 1,2-amino alcohols are privileged structural motifs in modern medicinal chemistry and materials science.[1] Their inherent bifunctionality, containing both a nucleophilic amine and a hydrogen-bond-donating alcohol, allows for specific and high-affinity interactions with biological targets like enzymes and receptors.[1] The rigid, cyclic scaffold of compounds like cis-(2-Amino-2-methylcyclopentyl)methanol offers a distinct advantage over more flexible acyclic counterparts. By constraining the spatial orientation of the key functional groups, the cyclopentyl ring reduces the entropic penalty upon binding to a target, often leading to enhanced potency and selectivity.
These structures serve as indispensable chiral building blocks, or synthons, for a wide array of pharmaceuticals, including antiviral, anti-inflammatory, and anti-cancer agents.[1][] This guide provides a detailed examination of the chemical properties, synthesis, and potential applications of cis-(2-Amino-2-methylcyclopentyl)methanol, a representative example of this valuable compound class.
Molecular Identity and Physicochemical Properties
The fundamental properties of a compound dictate its behavior in both chemical and biological systems. For cis-(2-Amino-2-methylcyclopentyl)methanol and its common hydrochloride salt, these properties are summarized below. The hydrochloride salt is often preferred in experimental settings due to its enhanced stability and crystallinity.
| Property | Value (Free Base) | Value (HCl Salt) | Source |
| CAS Number | 202921-91-3 | 1212406-48-8 | [3][4] |
| Molecular Formula | C₇H₁₅NO | C₇H₁₅NO · HCl | [3][4] |
| Molecular Weight | 129.20 g/mol | 165.66 g/mol | [3][4] |
| Boiling Point (Predicted) | 200.0 ± 13.0 °C at 760 mmHg | Not Applicable | [5] |
| Flash Point (Predicted) | 74.8 ± 19.8 °C | Not Applicable | [5] |
| Density (Predicted) | 1.0 ± 0.1 g/cm³ | Not Applicable | [5] |
| Form | Not specified (likely oil) | Solid | [4] |
| pKa (Strongest Basic) | Not specified | Not specified | |
| LogP (Predicted) | 0.16 | Not specified | [5] |
Stereochemistry and Structural Elucidation
The molecule possesses two stereocenters at the C1 and C2 positions of the cyclopentane ring. The cis designation indicates that the hydroxymethyl group at C1 and the amino/methyl-substituted carbon at C2 are on the same face of the ring. This stereochemical relationship is critical for its biological activity and its utility as a chiral ligand in asymmetric synthesis.[]
The absolute configuration of a specific enantiomer, such as [(1S,2R)-2-Amino-2-methylcyclopentyl]methanol, is determined using the Cahn-Ingold-Prelog priority rules.[5][6] Understanding this three-dimensional architecture is paramount for designing interactions with chiral biological macromolecules.
Caption: General structure of cis-(2-Amino-2-methylcyclopentyl)methanol.
Synthesis and Methodologies
The synthesis of chiral amino alcohols is a well-established field in organic chemistry. A common and effective strategy involves starting from the "chiral pool"—readily available, enantiomerically pure molecules such as α-amino acids.[1] A logical, though not experimentally documented for this specific molecule, synthetic approach would be the reduction of a cyclic amino acid ester.
This conceptual workflow highlights the key transformations required. The choice of reducing agent is critical; borohydrides are often selected for their milder reaction conditions and greater functional group tolerance compared to harsher reagents like lithium aluminum hydride.[7]
Caption: Conceptual workflow for the synthesis of the target amino alcohol.
Protocol: Representative Reduction of an Amino Acid Ester
This protocol describes a general method for the reduction of an N-protected amino acid ester to the corresponding amino alcohol, a key step in the conceptual synthesis.[7]
-
System Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected cyclic amino acid ester (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or methanol. Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄, 2.0-4.0 eq) portion-wise to the stirred solution. Causality Insight: The slow, portion-wise addition is crucial to control the exothermic reaction and prevent runaway hydrogen evolution.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[1]
-
Deprotection (if necessary): If an N-protecting group was used, it can be removed in a subsequent step (e.g., hydrogenolysis for a Cbz group) to yield the final amino alcohol.[7]
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the cyclopentyl ring protons, a singlet for the methyl group, and signals for the hydroxymethyl (CH₂OH) and amine (NH₂) protons. The chemical shifts and coupling patterns of the ring protons would confirm the cis stereochemistry. The amine and hydroxyl protons are often broad and may exchange with D₂O.[8]
-
¹³C NMR: The carbon NMR spectrum should display seven distinct signals corresponding to the seven carbon atoms in the molecule, including the methyl, the five cyclopentyl carbons (one of which is quaternary), and the hydroxymethyl carbon.[8]
-
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong, broad absorptions in the 3400-3200 cm⁻¹ region, indicative of the O-H (alcohol) and N-H (primary amine) stretching vibrations. C-H stretching bands for the alkyl groups would appear just below 3000 cm⁻¹.[9]
-
Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry would show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (129.20 Da). Fragmentation patterns would likely involve the loss of water, ammonia, or the hydroxymethyl group.
Potential Applications and Research Directions
While specific applications for cis-(2-Amino-2-methylcyclopentyl)methanol are not extensively documented, its structural class is of high interest in several areas:
-
Chiral Ligands and Catalysts: The vicinal amino alcohol motif is a cornerstone of many successful chiral ligands used in asymmetric catalysis, such as in the enantioselective addition of organozinc reagents to aldehydes.[][10] The defined stereochemistry can effectively control the facial selectivity of a catalytic transformation.
-
Pharmaceutical Intermediates: As a constrained, chiral building block, this compound is an attractive starting point for the synthesis of more complex drug candidates.[11][] Its structure could be incorporated into novel scaffolds targeting a range of diseases.
-
Bioactive Molecule Scaffolds: Amino alcohols themselves can exhibit significant biological activity, including antimicrobial and enzyme-inhibiting properties.[13][14] This compound could be screened for activity against various biological targets.
Safety and Handling
The hydrochloride salt of cis-(2-Amino-2-methylcyclopentyl)methanol is classified as a skin and serious eye irritant.[4][15]
-
Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[15]
-
Handling: Avoid breathing dust. Use non-sparking tools and prevent the generation of dust. Wash hands thoroughly after handling.[15]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[4]
-
Spills: In case of a spill, clean up immediately using dry procedures to avoid generating dust. Wear appropriate PPE during cleanup.[15]
References
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Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. (2018). ACS Publications. Available at: [Link]
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Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. (2022). Frontiers in Bioengineering and Biotechnology. Available at: [Link]
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Efficient synthesis of chiral benzofuryl β-amino alcohols via a catalytic asymmetric Henry reaction. (n.d.). Royal Society of Chemistry. Available at: [Link]
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Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. (n.d.). National Center for Biotechnology Information. Available at: [Link]
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Synthesis and Pharmacological Activity of Amino Alcohols of the Indole Series. (2025). ResearchGate. Available at: [Link]
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Aminoalcohol – Knowledge and References. (n.d.). Taylor & Francis. Available at: [Link]
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Biologically active amino alcohols. (n.d.). ResearchGate. Available at: [Link]
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Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. (2025). ResearchGate. Available at: [Link]
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Synthesis of (±)-cis-4-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]-2-cyclopentene-1-methanol. (n.d.). PrepChem.com. Available at: [Link]
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Cyclopentanemethanol, 2-amino-2-methyl-, (1S,2R)- (9CI). (2025). Chemsrc. Available at: [Link]
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Facile synthesis of cis-4-amino-2-cyclopentene-1-methanol, a key intermediate for the synthesis of carbocyclic nucleosides. (2025). ResearchGate. Available at: [Link]
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(2-Methylcyclopentyl)methanol. (n.d.). PubChem. Available at: [Link]
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Strategies for Utilization of Methanol as C1 Building Block in Sustainable Organic Synthesis. (n.d.). ChemRxiv. Available at: [Link]
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Stereochemistry Part 2. (2022). Learning (Mostly). Available at: [Link]
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Improved synthetic routes to cis- and trans-(2-methyloxirane-2,3-diyl)dimethanol. (2023). Atmospheric Chemistry and Physics. Available at: [Link]
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Infrared Spectroscopic and Physical Properties of Methanol Ices—Reconciling the Conflicting Published Band Strengths of an. (2024). Sciences and Exploration Directorate. Available at: [Link]
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A Regio- and Stereodivergent Route to All Isomers of vic-Amino Alcohols. (n.d.). ResearchGate. Available at: [Link]
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